p-Nitrocinnamonitrile
Description
p-Nitrocinnamonitrile (C₉H₆N₂O₂) is a nitrile derivative of cinnamic acid featuring a nitro group (-NO₂) and a nitrile (-CN) group in the para positions on the benzene ring. The compound is synthesized via the condensation of aldehydes with nitrile precursors. For instance, describes its preparation by reacting an aldehyde with a phosphorus-containing salt (I) under reflux conditions, yielding this compound with a melting point of 200–202°C . Additionally, highlights its conversion to p-nitrocinnamic acid through hydrolysis with hydrochloric acid, underscoring its role as a synthetic intermediate .
Key properties include:
Properties
Molecular Formula |
C9H6N2O2 |
|---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
3-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H6N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H |
InChI Key |
HLFGEWUHBJJYKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Nitrocinnamonitrile can be synthesized through several methods. One common approach involves the aldol-like condensation of benzaldehyde with acetonitrile under alkaline conditions . Another method includes the elimination reaction of various oximes derived from cinnamaldehyde . Additionally, oxidative coupling of benzene to acrylonitrile can also yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: p-Nitrocinnamonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
p-Nitrocinnamonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of p-Nitrocinnamonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The nitrile group can also participate in reactions that modify cellular pathways .
Comparison with Similar Compounds
p-Nitrobenzonitrile (C₇H₄N₂O₂)
- Synthesis : Prepared from p-nitrobenzoic acid using phosphorus pentachloride and p-toluenesulfonamide or via derivatization of p-nitroaniline .
- Reactivity : Lacks the conjugated double bond of p-Nitrocinnamonitrile, reducing its participation in addition reactions.
- Applications : Intermediate in organic synthesis, particularly for dyes and corrosion inhibitors .
p-Nitroaniline (C₆H₆N₂O₂)
- Structure : Benzene ring with para-nitro and amine groups.
- Synthesis : Nitration of acetanilide followed by hydrolysis .
- Physical Properties : Boiling point of 260°C (533.20 K) at 13.30 kPa .
- Applications : Key precursor for azo dyes and pigments .
- Safety : High toxicity; requires stringent handling protocols .
Cinnamonitrile (C₉H₇N)
- Structure : Similar to this compound but lacks the nitro group.
- Synthesis : Derived from benzaldehyde via condensation, with a boiling point of 132–134°C at 12 mm Hg .
- Reactivity : The absence of the nitro group simplifies its electronic profile, making it less reactive toward electrophilic substitution.
- Applications : Used in flavorings and fragrances .
6-Amino-5-nitropicolinonitrile (C₆H₄N₄O₂)
3-Nitro-4-(propylamino)benzonitrile (C₁₀H₁₁N₃O₂)
- Structure: Benzene ring with nitro, propylamino, and nitrile groups.
- Crystal Properties : Exhibits intermolecular hydrogen bonds (N–H···O and C–H···O) and π-π stacking, enhancing thermal stability .
Comparative Data Table
Key Findings and Contrasts
- Reactivity : The presence of the propenyl chain in this compound enables conjugation, enhancing its electrophilic aromatic substitution reactivity compared to p-Nitrobenzonitrile .
- Synthetic Utility : While p-Nitroaniline is pivotal in dye chemistry, this compound’s nitrile group allows diversification into carboxylic acids (e.g., p-nitrocinnamic acid) .
- Safety: 6-Amino-5-nitropicolinonitrile and p-Nitroaniline both require rigorous safety protocols due to toxicity, but the former’s pyridine ring introduces unique handling challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
